

A Comprehensive Technical Guide to 2-Acetamidophenylboronic Acid and Its Synonymous Nomenclature

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Compound of Interest

Compound Name: 2-Acetamidophenylboronic acid

Cat. No.: B112080

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of **2-acetamidophenylboronic acid**, a versatile building block in organic synthesis and drug discovery. The document elucidates its various synonyms and identifiers, details its applications with a focus on cross-coupling reactions, and provides relevant experimental context.

Chemical Identity and Synonyms

2-Acetamidophenylboronic acid is an aromatic boronic acid that serves as a key intermediate in the synthesis of a wide array of complex organic molecules. Its systematic and common names, along with other identifiers, are crucial for accurate sourcing and referencing in research and development.

A comprehensive list of synonyms and chemical identifiers for **2-acetamidophenylboronic acid** is presented in Table 1. This data has been compiled from various chemical supplier databases and scientific publications to ensure a thorough and accurate representation.

Table 1: Synonyms and Identifiers for **2-Acetamidophenylboronic Acid**

Identifier Type	Value
Systematic IUPAC Name	(2-acetamidophenyl)boronic acid
CAS Number	169760-16-1
Molecular Formula	C ₈ H ₁₀ BNO ₃
Molecular Weight	178.98 g/mol
Common Synonyms	(2-Acetylaminophenyl)boronic acid[1]
	2-Carbamoylbenzeneboronic acid[1][2]
	2-Acetamidobenzeneboronic acid[2]
	o-Acetamidophenylboronic acid[2]
	2'-Boronoacetanilide[2]
	N-(2-boronophenyl)acetamide

Physicochemical Properties

Understanding the physicochemical properties of **2-acetamidophenylboronic acid** is essential for its handling, storage, and application in chemical reactions. Key properties are summarized in Table 2.

Table 2: Physicochemical Data for **2-Acetamidophenylboronic Acid**

Property	Value	Reference
Physical State	Solid	[1]
Melting Point	>300 °C	[1]
Storage Temperature	2-8°C	[1]
InChI Key	UMOPBIVXPOETPG-UHFFFAOYSA-N	[1]
SMILES	CC(=O)Nc1ccccc1B(O)O	[1]

Experimental Protocols

While a specific, detailed, and peer-reviewed experimental protocol for the synthesis of **2-acetamidophenylboronic acid** is not readily available in the public domain, a general and widely applicable method for the synthesis of arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate. The following represents a generalized protocol for the synthesis of **2-acetamidophenylboronic acid** from 2-bromoacetanilide.

Generalized Synthesis of 2-Acetamidophenylboronic Acid

This protocol is a representative procedure and may require optimization.

Materials:

- 2-Bromoacetanilide
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- 1 M Hydrochloric acid (HCl)
- Diethyl ether
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromoacetanilide in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
- Cool the solution to -78 °C using a dry ice/acetone bath.

- Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.
- To the cooled solution, add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl. Stir vigorously for 1 hour.
- Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **2-acetamidophenylboronic acid** can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture).

Applications in Organic Synthesis

2-Acetamidophenylboronic acid is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling Reactions

In a typical Suzuki-Miyaura coupling, **2-acetamidophenylboronic acid** is reacted with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a biaryl or aryl-alkene product. This reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol is a general procedure and the specific conditions (catalyst, ligand, base, solvent, and temperature) may need to be optimized for different substrates.

Materials:

- **2-Acetamidophenylboronic acid** (1.2 equivalents)
- Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
- Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2-3 equivalents)
- Solvent (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

- In a round-bottom flask, combine **2-acetamidophenylboronic acid**, the aryl halide, the palladium catalyst, and the base.
- Add the solvent system to the flask.
- Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
- Cool the reaction mixture to room temperature and add water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Role in Drug Discovery and Development

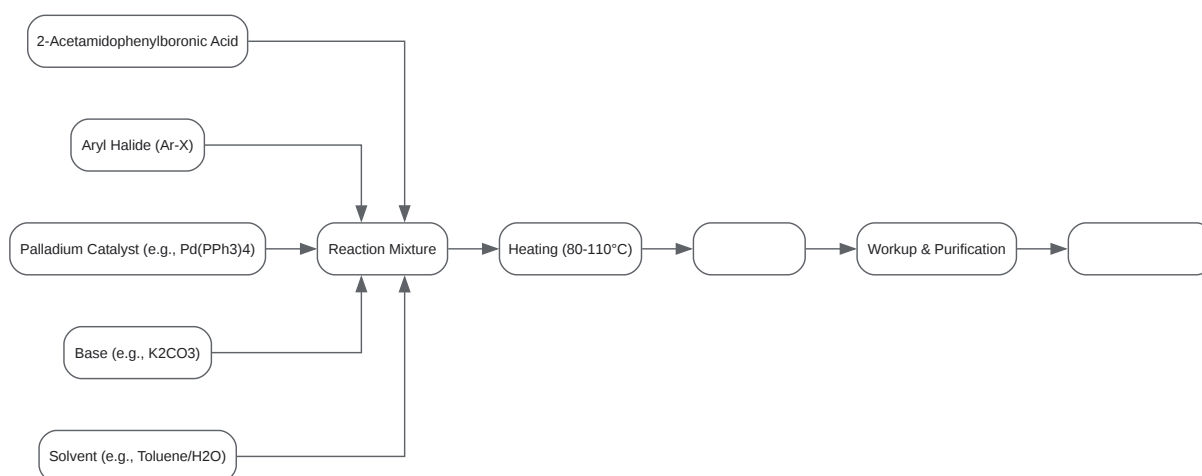
2-Acetamidophenylboronic acid serves as a crucial starting material or intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors.

Synthesis of JAK2 and ROS1 Kinase Inhibitors

The acetamidophenylboronic acid moiety is incorporated into the structures of potent and selective inhibitors of Janus kinase 2 (JAK2) and ROS1 tyrosine kinase. These kinases are implicated in various cancers and inflammatory diseases, making them important therapeutic targets. The use of **2-acetamidophenylboronic acid** allows for the introduction of a key structural element that contributes to the binding affinity and selectivity of the final inhibitor molecules.

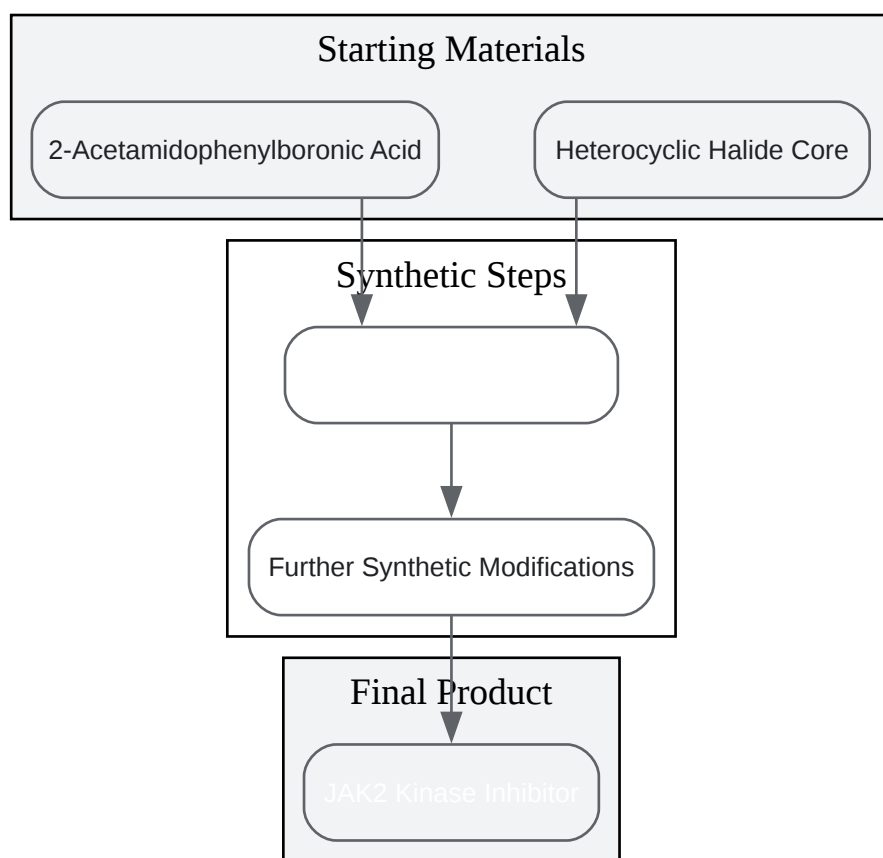
Visualizing Chemical Workflows

The following diagrams, generated using Graphviz, illustrate key workflows involving **2-acetamidophenylboronic acid**.



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Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.



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References

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